1-Methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one is a compound characterized by its unique structure, which incorporates a pyrrolidine ring and an oxan-4-yl amino group. This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen and oxygen in their structures. Heterocycles are known for their diverse biological activities and are often utilized in medicinal chemistry for drug development.
The synthesis and characterization of 1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one have been documented in various scientific literature, including patents and research articles. These sources provide insights into the compound's potential applications and synthesis methods.
This compound can be classified as:
The synthesis of 1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to optimize yield and selectivity. For example, using dichloromethane as a solvent under controlled temperatures can significantly affect the outcome of the Pictet–Spengler reaction .
1-Methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one features a pyrrolidine ring with a methyl group at position 1 and an oxan-4-yl amino group at position 3. The molecular formula is CHNO, indicating the presence of one nitrogen atom and two oxygen atoms.
The molecular weight of this compound is approximately 183.24 g/mol. The structural configuration allows for various interactions due to the presence of functional groups that can participate in hydrogen bonding and nucleophilic attacks.
1-Methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one can undergo several chemical reactions typical for amines and heterocycles:
Reactions involving this compound often require specific catalysts or conditions to promote desired pathways while minimizing side reactions. For instance, using palladium catalysts can facilitate hydrogenation processes effectively .
The mechanism by which 1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one exerts its biological effects is not fully elucidated but is likely related to its ability to interact with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures often function as enzyme inhibitors or modulators due to their capacity to mimic substrate structures or bind at active sites . This interaction can lead to altered biochemical pathways, contributing to therapeutic effects.
1-Methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one is expected to be a solid at room temperature with moderate solubility in polar solvents due to its polar functional groups.
The compound exhibits basicity due to the presence of the amino group, with a pKa value indicative of its protonation behavior in aqueous solutions. Its reactivity profile suggests potential applications in organic synthesis and medicinal chemistry.
This compound has potential applications in various fields:
Retrosynthetic dissection of 1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one reveals two primary synthons: (i) oxan-4-amine (tetrahydropyran-4-amine) and (ii) an activated N-methyl-3-aminopyrrolidin-2-one precursor, typically N-methylsuccinimide or its functionalized equivalent. The strategic disconnection at the C–N bond between the pyrrolidinone and tetrahydropyran moieties suggests a late-stage nucleophilic addition of oxan-4-amine to an electrophilic carbonyl carbon (e.g., lactam carbonyl activated as a chloroimide or Michael acceptor) . Alternative routes involve reductive amination between 3-aminopyrrolidin-2-one and 4-oxotetrahydropyran, though this poses challenges in regioselectivity due to competing enolization. Route optimization prioritizes atom economy and step efficiency, favoring a convergent approach where both rings are pre-formed before coupling. Computational modeling (DFT studies) supports the thermodynamic feasibility of ring closure prior to coupling, minimizing side reactions like oligomerization .
Oxan-4-amine serves as the critical chiral building block. Its synthesis begins with commercially available tetrahydropyran-4-one, converted to its oxime via hydroxylamine hydrochloride under basic conditions (NaOH, ethanol, reflux, 80% yield). Catalytic hydrogenation (Pd/C, H₂, 50 psi) then affords racemic oxan-4-amine. Enantiopure variants are accessed via enzymatic resolution using immobilized lipase B (e.g., Candida antarctica) and vinyl acetate in tert-butyl methyl ether, achieving >99% ee for the (R)-enantiomer after recrystallization [1] [8]. Alternative asymmetric routes employ Corey-Bakshi-Shibata (CBS) reduction of tetrahydropyran-4-one, using 30 mol% (S)-Me-CBS catalyst and borane-dimethyl sulfide complex at 0°C, yielding (S)-oxan-4-amine in 92% yield and 94% ee [8]. Protecting group strategies (e.g., tert-butoxycarbonyl or benzyl) are often implemented to mitigate undesired reactivity during subsequent steps .
The pyrrolidin-2-one core is constructed via three principal methodologies:
Table 1: Comparative Analysis of Pyrrolidin-2-one Cyclization Methods
Method | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Dieckmann Condensation | NaOEt, ethanol, 0°C, 2h | 78 | Scalability (>100g) |
Lactamization (CDI) | CDI, tetrahydrofuran, 60°C, 12h | 85 | No racemization; mild conditions |
Rh-Catalyzed C–H Amination | Rh₂(esp)₂, PhI=NNs, CH₂Cl₂, rt, 1h | 65 | Direct C3 functionalization |
Controlling the stereochemistry at C3 (and C4 of tetrahydropyran) is paramount for biological efficacy. Three strategies dominate:
Table 2: Enantioselectivity in Key Synthetic Approaches
Strategy | Catalyst/Reagent | ee/de (%) | Configuration |
---|---|---|---|
Chiral Auxiliary Alkylation | (S)-Phenylfluorenyl auxiliary | 97 de | R |
Iridium-Catalyzed Hydrogenation | Ir/(S)-SegPhos, H₂ (50 bar) | 96 ee | S |
Lipase Kinetic Resolution | Burkholderia cepacia lipase | >99 ee | R and S |
Biocatalysis offers greener alternatives to traditional chemical synthesis:
These methods significantly reduce E-factors (kg waste/kg product) compared to multi-step chemical routes, aligning with green chemistry principles. Immobilization of enzymes on silica or chitosan supports enables catalyst reuse for >10 cycles without significant activity loss [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1